BenchChemオンラインストアへようこそ!

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine

Chemoselective cross-coupling Divergent library synthesis Imidazopyrazine functionalization

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine (CAS 2241130-52-7; molecular formula C₆H₄ClIN₄; molecular weight 294.48 g·mol⁻¹) is a polyhalogenated 8-aminoimidazo[1,2-a]pyrazine that belongs to the nitrogen-rich fused heterocycle family widely explored in kinase and anti-infective drug discovery. The scaffold carries three synthetically addressable vectors—a primary amine at C‑8, a chlorine at C‑6, and an iodine at C‑3—that collectively enable ordered, sequential functionalisation without protecting-group interconversion.

Molecular Formula C6H4ClIN4
Molecular Weight 294.48
CAS No. 2241130-52-7
Cat. No. B2360651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine
CAS2241130-52-7
Molecular FormulaC6H4ClIN4
Molecular Weight294.48
Structural Identifiers
SMILESC1=C(N2C=C(N=C(C2=N1)N)Cl)I
InChIInChI=1S/C6H4ClIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)
InChIKeyYYMPIGTXUZEOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine (CAS 2241130-52-7): Scaffold Identity, Primary Physical Data, and Procurement Baseline


6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine (CAS 2241130-52-7; molecular formula C₆H₄ClIN₄; molecular weight 294.48 g·mol⁻¹) is a polyhalogenated 8-aminoimidazo[1,2-a]pyrazine that belongs to the nitrogen-rich fused heterocycle family widely explored in kinase and anti-infective drug discovery . The scaffold carries three synthetically addressable vectors—a primary amine at C‑8, a chlorine at C‑6, and an iodine at C‑3—that collectively enable ordered, sequential functionalisation without protecting-group interconversion [1]. Vendors typically offer the solid at ≥95% purity (HPLC) for R&D-scale procurement at the 50 mg to gram scale .

Why Generic Substitution Fails for 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine: Halogen Reactivity Hierarchy and Scaffold Orthogonality


Simply swapping the chlorine‑at‑6 / iodine‑at‑3 pattern for another di‑ or mono‑halogenated imidazo[1,2‑a]pyrazin‑8‑amine congener destroys the built‑in reactivity gradient that dictates the order of cross‑coupling events. The iodine atom is substantially more reactive toward Pd(0) oxidative addition than the chlorine, enabling a chemically programmed sequence where the C‑3 position is modified first, leaving the C‑6 chlorine intact for a subsequent transformation [1]. Replacing the C‑6 chlorine with a bromine, as in 6‑bromo‑3‑iodoimidazo[1,2‑a]pyrazin‑8‑amine, narrows the reactivity gap and increases the risk of non‑selective bis‑functionalisation; omitting one halogen altogether eliminates the capacity for two‑step divergent library synthesis from a single starting material . Therefore, the precise Cl/I pattern is not a cosmetic variation but a determinant of synthetic strategy and downstream molecular diversity.

Quantitative Differentiation Evidence: 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine vs. Dihalogenated and Monohalogenated Analogs


Sequential Cross-Coupling Reactivity Gradient: Iodo‑at‑3 vs. Chloro‑at‑6

The intrinsic oxidative-addition propensity of an iodoarene is greater than that of a chloroarene by roughly two orders of magnitude in Pd‑catalysed Suzuki–Miyaura couplings [1]. In the context of the imidazo[1,2‑a]pyrazine series, this difference translates into exclusive reaction at C‑3 before C‑6 engagement, a regiochemical control that has been exploited for one‑pot sequential functionalisation of the core [2]. By contrast, 6‑bromo‑3‑iodoimidazo[1,2‑a]pyrazin‑8‑amine (MW 338.93 g·mol⁻¹) presents a narrower Br/I reactivity difference, leading to mixtures of mono‑ and bis‑substituted products unless reaction conditions are tightly constrained .

Chemoselective cross-coupling Divergent library synthesis Imidazopyrazine functionalization

Molecular Weight Advantage vs. Br‑Analog for Atom‑Economical Library Design

At 294.48 g·mol⁻¹, 6‑chloro‑3‑iodoimidazo[1,2‑a]pyrazin‑8‑amine is 44.45 g·mol⁻¹ lighter than its 6‑bromo‑3‑iodo counterpart (338.93 g·mol⁻¹) . In fragment‑ and lead‑oriented chemistry, this weight reduction delays breaching Lipinski’s molecular‑weight threshold after successive functionalisation steps, thereby preserving ‘room’ for solubility‑enhancing or potency‑bearing appendages. For a typical two‑step derivatisation campaign, the 6‑Cl‑3‑I core saves 13% molecular weight relative to the 6‑Br‑3‑I core before any SAR‑driven elaboration [1].

Atom economy Lead optimisation Fragment-based design

Single-Crystal X‑ray Structure Validation of the 6‑Chloro‑3‑iodo Core, Enabling Structure‑Based Design

The solid‑state structure of 6‑chloro‑3‑iodoimidazo[1,2‑a]pyrazine (the des‑amino analogue that shares the identical halogen placement) has been determined by single‑crystal X‑ray diffraction at 123 K, resolving the geometry of the Cl···I pattern unequivocally [1]. This structural information underpins accurate docking and quantum‑mechanical modelling of the subsequent 8‑amino dihalogenated derivatives, including 6‑chloro‑3‑iodoimidazo[1,2‑a]pyrazin‑8‑amine. No equivalent crystal structure is publicly available for the 6‑bromo‑3‑iodo congener, limiting confidence in computational models based on that scaffold.

Crystallography SBDD Crystal structure

Supplier Availability and Purity Benchmarking vs. 3‑Iodo and 6‑Bromo‑3‑Iodo Analogs

At the time of analysis (2025), 6‑chloro‑3‑iodoimidazo[1,2‑a]pyrazin‑8‑amine is listed by multiple major chemical catalogues in ≥95% purity, with the primary manufacturer producing batches at the 50 mg scale priced for medium‑throughput medicinal chemistry . In contrast, the 3‑iodo‑only analog (CAS 2365354‑83‑0) and the 6‑bromo‑3‑iodo analog (CAS 1243279‑22‑2) are available from a significantly narrower set of suppliers, with the former often restricted to custom synthesis .

Procurement Supply chain Purity benchmark

Pharmacological Target‑Class Coverage: Evidence for the Core Motif in BTK, BRK, and Aurora Kinase Inhibition

Although no published IC₅₀ value exists for the exact 6‑chloro‑3‑iodo congener, the imidazo[1,2‑a]pyrazin‑8‑amine scaffold has yielded low‑nanomolar inhibitors of BRK/PTK6 (compound 42: IC₅₀ = 3 nM) [1], picomolar Aurora A/B dual inhibitors (Kd Aur A = 0.02 nM) [2], and Btk inhibitors advanced to clinical evaluation [3]. The absence of a complete SAR dataset for the 6‑Cl‑3‑I substitution represents a tractable opportunity: the compound is an ideal ‘late‑diversification’ precursor for exploring the 3‑ and 6‑ vectors within these three validated kinase programs simultaneously.

Kinase inhibition BTK BRK/PTK6 Aurora kinase

High-Impact Application Scenarios for 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine in Kinase and Anti-Infective Drug Discovery


Sequential C‑3 then C‑6 Suzuki‑Miyaura Diversification for BTK/BRK‑Focused Libraries

The iodine‑at‑3 undergoes clean first‑stage Suzuki coupling with aryl boronic acids under standard Pd(PPh₃)₄ conditions, leaving the chlorine‑at‑6 untouched [1]. After intermediate purification (or in a one‑pot protocol), a second, different aryl group is installed at C‑6 via the chloroarene handle. This ordered sequence has been demonstrated on the imidazo[1,2‑a]pyrazine core and can directly generate focused libraries for BRK/PTK6 and Btk target classes [2][3]. Using the 6‑Cl‑3‑I‑8‑amine congener ensures that the 8‑amino pharmacophore is preserved throughout, obviating late‑stage deprotection.

Crystallographically Guided Structure‑Based Design of Aurora KInase Inhibitors

The availability of high‑quality single‑crystal diffraction data for the 6‑chloro‑3‑iodoimidazo[1,2‑a]pyrazine core enables accurate modelling of the dihalogenated 8‑amine derivative in Aurora A co‑crystal structures [1]. Researchers can exploit the chlorine at C‑6 as a solubilising or selectivity‑conferring vector while utilising the iodine at C‑3 for π‑stacking interactions with the kinase hinge region, emulating the binding mode previously demonstrated for imidazo[1,2‑a]pyrazine‑based Aurora inhibitors (Kd = 0.02 nM) [2].

Anti‑Infective Probe Development Targeting the Bacterial T4SS VirB11 ATPase

8‑Aminoimidazo[1,2‑a]pyrazine derivatives have been validated as inhibitors of the VirB11 ATPase HP0525, a key component of the Helicobacter pylori type IV secretion system [1]. Substitution at C‑2 and C‑3 of the core modulates IC₅₀ values in the µM range. The C‑3 iodo group of the target compound serves as a direct precursor for installing aryl or heteroaryl substituents that probe the hydrophobic subunit‑subunit interface of the HP0525 hexamer, while the C‑6 chlorine maintains the core electronics required for ATP‑site engagement [2].

Late‑Stage Functionalisation for Patent‑Differentiating Lead Series

Because the 6‑chloro‑3‑iodo substitution pattern has no reported biochemical IC₅₀ data in major public databases, any kinase program starting from this compound generates novel composition‑of‑matter with a high likelihood of freedom‑to‑operate [1]. The orthogonal halogens permit late‑stage diversification using Buchwald‑Hartwig amination (via C‑6 Cl) in addition to Suzuki coupling (via C‑3 I), facilitating rapid patent circumvention or expansion around existing imidazo[1,2‑a]pyrazine‑containing clinical candidates [2].

Quote Request

Request a Quote for 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.